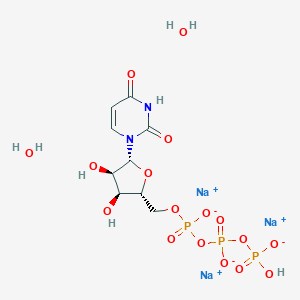

Trisodium uridine 5'-triphosphate dihydrate

説明

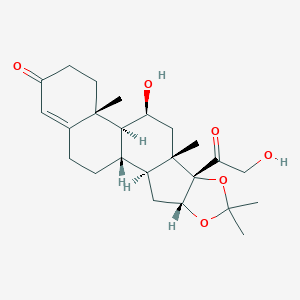

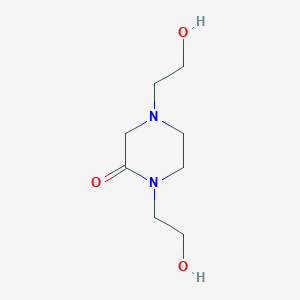

Trisodium uridine 5'-triphosphate dihydrate is a nucleotide analogue significant in various biochemical processes. It's a derivative of uridine triphosphate (UTP) and involves modifications to its chemical structure, influencing its interaction with biological molecules.

Synthesis Analysis

The synthesis of nucleotide analogues like this compound involves complex organic reactions. For example, Faerber and Scheit (1971) described the synthesis of related compounds, highlighting the intricacies involved in synthesizing nucleoside phosphates (Faerber & Scheit, 1971). These processes typically require careful control of reaction conditions to ensure the desired product's purity and yield.

Molecular Structure Analysis

Understanding the molecular structure of this compound is crucial for its application in biochemical studies. Chitra, Ranjan-Choudhury, and Ramanadham (2002) studied the neutron structure of a related compound, disodium uridine 5'-monophosphate heptahydrate, to elucidate its molecular structure and hydrogen bonding patterns (Chitra, Ranjan-Choudhury, & Ramanadham, 2002). Such studies are vital for understanding how these molecules interact with other biological molecules.

Chemical Reactions and Properties

Nucleotide analogues like this compound undergo various chemical reactions, especially those involving phosphate groups. Research by Hanna et al. (1989) on a similar nucleotide analogue demonstrates the complexity of these reactions, including photo-cross-linking and molecular cleavage processes (Hanna, Dissinger, Williams, & Colston, 1989). These reactions are essential for understanding the nucleotide's behavior in biological systems.

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and crystalline structure, are key to its application in research. Studies on similar compounds provide insights into these aspects. For example, the research on disodium uridine 5'-monophosphate by Sagstuen (1980) offers valuable information on its physical properties under different conditions (Sagstuen, 1980).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for the use of this compound in biochemical applications. The work by Taylor, Mirzaei, and Bearne (2008) on bismethylene triphosphate nucleotides of uridine 4-phosphate analogues provides insight into the chemical behavior of similar compounds (Taylor, Mirzaei, & Bearne, 2008).

科学的研究の応用

Nucleotide Synthesis and Applications

- Synthetic Approaches to Nucleotides: Recent literature outlines the main synthetic approaches for the preparation of nucleotides, including 5'-mono-, di-, and triphosphorylated nucleosides. These compounds, vital for various biological processes, can be synthesized chemically or enzymatically. Chemical synthesis often employs protected or unprotected nucleosides, depending on the nature of the reagents and the desired product. Both solution-phase and solid-support syntheses have been developed, highlighting the ongoing research aimed at overcoming challenges in nucleotide synthesis, including those related to trisodium uridine 5'-triphosphate dihydrate (Roy, Depaix, Périgaud, & Peyrottes, 2016).

Biological Roles and Research Applications

Inhibitors of UGT1A1

The study of nucleotide metabolism, particularly the role of uridine-diphosphate glucuronosyltransferase 1A1 (UGT1A1), is crucial for understanding drug interactions and metabolic disorders. Research focuses on identifying and characterizing UGT1A1 inhibitors to guide the rational use of drugs and avoid adverse effects through UGT1A1 inhibition. This area of research may indirectly relate to studies on this compound, given its potential involvement in nucleotide metabolism and drug interactions (Lv et al., 2018).

RNA Ligand Research for RIG-I

Studies exploring RNA ligands for retinoic acid-inducible gene I (RIG-I), a sensor of viral RNA, highlight the importance of understanding nucleotide-related interactions in innate immunity. Research into RNA containing a triphosphate at the 5'-end, which activates RIG-I, sheds light on the structural requirements for nucleotide recognition and interaction. This research area could provide insights into the broader applications of nucleotide analogs, including this compound, in studying viral recognition and immune response mechanisms (Schlee et al., 2009).

作用機序

Target of Action

Trisodium uridine 5’-triphosphate dihydrate, also known as Uridine-5’-triphosphate trisodium salt dihydrate, primarily targets the P2Y receptors . These receptors are a family of purinergic G protein-coupled receptors, activated by extracellular nucleotides. They play a significant role in many physiological processes.

Mode of Action

The compound acts as an agonist at the P2Y receptors . It binds to these receptors and triggers a series of reactions that lead to various physiological responses. For instance, it mediates smooth muscle cells’ mitogenic activation .

Biochemical Pathways

Upon binding to the P2Y receptors, Uridine-5’-triphosphate trisodium salt dihydrate influences several biochemical pathways. It plays a crucial role in the biosynthesis of RNA . It serves as a substrate for enzymes such as RNA polymerases and GTPases, which are involved in RNA synthesis and the regulation of G-coupled Protein Receptors (GPCR) and cell signaling molecules .

Result of Action

The activation of P2Y receptors by Uridine-5’-triphosphate trisodium salt dihydrate leads to various molecular and cellular effects. It mediates the mitogenic activation of smooth muscle cells and modulates osteopontin expression in these cells . It also plays a significant role in the regeneration process .

Safety and Hazards

将来の方向性

Uridine 5’-triphosphate has been used in a study to show that fluoxetine (FLX), mediates its anti-depressive effect by increasing the gliotransmission of adenosine 5’-triphosphate (ATP) . It also has roles in mediating responses by extracellular binding to the P2Y receptors of cells . Its applications in pathogen defense and injury repair are still being investigated .

特性

IUPAC Name |

trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O15P3.3Na.2H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;2*1H2/q;3*+1;;/p-3/t4-,6-,7-,8-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYVKLDQLQZXKH-GTIFRNKBSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2Na3O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116295-90-0 | |

| Record name | Trisodium uridine 5'-triphosphate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116295900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRISODIUM URIDINE 5'-TRIPHOSPHATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05161190OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)